Ethyl 2-amino-4-bromo-5-methoxybenzoate

Lipophilicity Drug Design ADME

Research labs often face failed cross-coupling reactions when substituting 4-halo analogs. This compound solves that with a 4-bromo group that enables efficient Pd-catalyzed couplings at lower catalyst loadings (0.5-2 mol% Pd) and temperatures (60-80 °C). Key benefits: - Clean MS/MS channel for stable-isotope-labeled internal standards. - Balanced lipophilicity (XLogP3-AA 2.7) for cell permeability. - Orthogonal functionality for parallel library synthesis. Reliable global supply with batch-to-batch consistency.

Molecular Formula C10H12BrNO3
Molecular Weight 274.11 g/mol
Cat. No. B15267224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-bromo-5-methoxybenzoate
Molecular FormulaC10H12BrNO3
Molecular Weight274.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1N)Br)OC
InChIInChI=1S/C10H12BrNO3/c1-3-15-10(13)6-4-9(14-2)7(11)5-8(6)12/h4-5H,3,12H2,1-2H3
InChIKeyJPIGJNBLMRYIQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-4-Bromo-5-Methoxybenzoate – Multifunctional Aromatic Building Block


Ethyl 2-amino-4-bromo-5-methoxybenzoate (CAS 2060005-49-2) is a tri-substituted benzoic acid ethyl ester that belongs to the class of orthogonally functionalized aromatic scaffolds. With a molecular formula C₁₀H₁₂BrNO₃ and molecular weight of 274.11 g/mol, the compound simultaneously presents a primary aromatic amine (2-position), an aryl bromide (4-position), and a methoxy group (5-position), all on a single benzoate ester core [1]. This precise arrangement of substituents enables iterative derivatization strategies—the ethyl ester can be hydrolyzed to the carboxylic acid, the bromine atom is a competent partner for Pd-catalyzed cross-coupling reactions, and the amine serves as a handle for amide bond formation, reductive amination, or diazotization chemistry—making the compound a versatile intermediate for parallel library synthesis and lead optimization campaigns [1].

Orthogonal functional handles: aromatic amine, aryl bromide, and ethyl ester on a single benzoate core
Pd-catalyzed cross-coupling–ready at the 4‑bromo position for biaryl/heteroaryl diversification
Ethyl ester supports sequential deprotection when paired with methyl ester analogs in multistep routes

Why Generic Substitution with In-Class Analogs Fails


Compounds within this family—such as the 4-chloro, 4-fluoro, or regioisomeric 5-bromo-4-methoxy analogs—cannot be treated as interchangeable drop-in replacements because the identity of the halogen at the 4-position governs both the intrinsic reactivity in metal-catalyzed transformations and the lipophilicity-driven pharmacokinetic profile of downstream products [1][2]. The C–Br bond (bond dissociation energy ~70 kcal/mol) undergoes oxidative addition to Pd(0) with kinetics distinct from C–Cl (BDE ~84 kcal/mol) or C–F (BDE ~108 kcal/mol), so substituting bromine for chlorine alters the required catalyst loading, ligand selection, and reaction temperature, frequently leading to failed or lower-yielding cross-coupling steps when conditions are not re-optimized [3]. The quantified differences below demonstrate why procurement specifications must lock in the exact halogenation and substitution pattern.

Halogen
Replacing Br with Cl or F alters oxidative addition kinetics; optimal catalyst/ligand systems may shift, reducing cross-coupling yield if conditions are not re‑optimized.
Regioisomer
The 5‑bromo‑4‑methoxy regioisomer shares identical MW and logP, but electronic and steric differences modify amine nucleophilicity and coupling regiochemistry.
Ester
Ethyl ester hydrolysis is slower than methyl; using a methyl ester may compromise orthogonal deprotection sequences that require selective ester cleavage order.

Quantitative Differentiation Against Closest Analogs


Lipophilicity Comparison: Bromo vs. Chloro and Fluoro Analogs

The target compound exhibits a computed XLogP3-AA value of 2.7, which is 0.1 log unit higher than the 4-chloro analog (2.6) and 0.6 log unit higher than the 4-fluoro analog (2.1). This difference, while modest in absolute terms, translates to an approximately 1.3-fold increase in octanol–water partition coefficient relative to the chloro analog and a ~4-fold increase relative to the fluoro analog, which can affect passive membrane permeability and non-specific protein binding of any downstream drug candidates [1][2][3].

Lipophilicity
Head-to-head
Target XLogP3 2.7 vs Cl‑analog 2.6 (+1.3‑fold) and F‑analog 2.1 (+4‑fold)
Intermediate lipophilicity may support logD‑driven optimization of permeability and protein binding.
Computed XLogP3‑AA; experimental confirmation recommended.
Lipophilicity Drug Design ADME

Mass Spectrometry Differentiation via Isotopic Pattern

The target compound has a molecular weight of 274.11 g/mol and an exact monoisotopic mass of 273.00006 Da, with a distinctive ¹⁹⁸Br/¹⁸ⁱBr isotope pattern (~1:1 ratio) that is significantly heavier and more complex than the chloro analog (MW 229.66, ³⁵Cl/³⁷Cl ~3:1) or the fluoro analog (MW 213.21, ¹⁹F monoisotopic). This yields a unique MS/MS fingerprint that improves assay selectivity in complex biological matrices [1][2].

MS differentiation
Head-to-head
Δ +44.45 Da (vs Cl), +60.90 Da (vs F); 79Br/81Br 1:1 pattern
Unique isotope signature aids SRM/MRM selectivity; mass shift enables multiplexed quantification.
Calculated exact mass 273.00006 Da; verify with HRMS.
Bioanalysis Mass Spectrometry LC-MS/MS

Regioisomeric Purity: 4-Bromo-5-Methoxy vs. 5-Bromo-4-Methoxy

The target compound bears bromine at the 4-position and methoxy at the 5-position. Its regioisomer, ethyl 2-amino-5-bromo-4-methoxybenzoate (CAS 1538777-93-3), has an identical molecular weight (274.11 g/mol) and XLogP3-AA (2.7), but the swapped substituent positions alter the electronic environment of the aromatic ring. Specifically, the 4-bromo-5-methoxy arrangement places the electron-donating methoxy group para to the ester and ortho to the amine, while the regioisomer places methoxy meta to the ester, leading to different regiochemical outcomes in electrophilic aromatic substitution and distinct electronic effects on the amine's nucleophilicity [1].

Regioisomeric purity
Head-to-head
Target: 4‑Br,5‑OCH₃; regioisomer (5‑Br,4‑OCH₃) has identical MW/logP but distinct ¹H‑NMR shifts and coupling
Regioisomer contamination risks co‑crystallization and difficult downstream separations.
Confirm substitution pattern by NMR or HPLC batch QC.
Regiochemistry Structure-Activity Relationship Scaffold Hopping

Ethyl Ester vs. Methyl Ester in Orthogonal Deprotection

The target compound is the ethyl ester, whereas a commonly sourced alternative is the methyl ester (methyl 2-amino-4-bromo-5-methoxybenzoate, CAS 1256955-36-8, MW 260.08 g/mol, XLogP3-AA 2.3). The ethyl ester exhibits a higher logP (2.7 vs. 2.3) and provides slower alkaline hydrolysis kinetics (relative rate ~0.5–0.8× compared to methyl ester under identical aqueous NaOH conditions) due to the increased steric bulk of the ethoxy group, enabling chemoselective deprotection in the presence of other methyl ester functionalities within the same molecule [1][2].

Ester hydrolysis rate
Class-level
Ethyl ester (XLogP3 2.7) hydrolyzes ~0.5–0.8× vs methyl ester (2.3); allows chemoselective deprotection
Supports orthogonal ester deprotection strategies; relative rate based on steric effect class inference.
Data to verify under specific reaction conditions.
Protecting Group Strategy Orthogonal Deprotection Synthetic Methodology

Recommended Application Scenarios for Procurement


Palladium-Catalyzed Cross-Coupling Library Synthesis

The aryl bromide at the 4-position is the optimal leaving group for Suzuki–Miyaura, Buchwald–Hartwig amination, and Heck coupling reactions. Compared to the 4-chloro analog, the bromo compound requires lower catalyst loadings (typically 0.5–2 mol% Pd vs. 2–5 mol% for chloroarenes) and proceeds at lower temperatures (60–80 °C vs. 100–120 °C), making it the preferred substrate for high-throughput parallel synthesis of biaryl or aniline libraries where functional group tolerance and yield consistency are critical [1].

Bioanalytical Internal Standard for Halogenated Drug Quantification

The compound's distinctive bromine isotope pattern and mass defect (exact mass 273.00006 Da) provide a clean MS/MS channel with minimal matrix interference. Procurement of this building block enables laboratories to synthesize stable-isotope-labeled internal standards for quantifying brominated drug candidates or metabolites in plasma, leveraging the +44.45 Da mass shift relative to the chloro analog for multiplexed analysis [1].

CCR5 Antagonist Scaffold Synthesis for Antiviral Research

Preliminary pharmacological screening indicates that derivatives of this scaffold exhibit CCR5 antagonist activity, a validated target for HIV entry inhibition. The ethyl ester provides an optimal balance of lipophilicity (XLogP3-AA 2.7) for cell permeability in cell-based fusion assays, while the bromine atom permits late-stage diversification via cross-coupling to explore structure-activity relationships around the 4-position [1].

Orthogonal Protecting Group Strategies in Total Synthesis

When used alongside the methyl ester analog (CAS 1256955-36-8, XLogP3-AA 2.3), the ethyl ester offers a slower saponification rate, enabling sequential deprotection protocols. This differentiation is valuable in the total synthesis of natural products or macrocyclic drugs where multiple ester groups must be unveiled in a specific order without affecting other sensitive functionalities [1].

Application
Selection Property
Validation Focus
Pd-catalyzed cross‑coupling library synthesis
Aryl bromide reactivity and lower catalyst load/temperature vs Cl
Yield consistency across diverse boronic acid/amine partners
Brominated ISTD precursor synthesis
Distinctive Br isotope pattern and +44 Da mass shift vs Cl analog
MS/MS channel differentiation and background interference review
CCR5 antagonist scaffold exploration
Balanced XLogP3 for cell permeability; Br for late‑stage diversification
Target‑engagement and cell‑based fusion assay context
Orthogonal protecting group strategies in total synthesis
Slower ethyl ester hydrolysis vs methyl ester
Selective deprotection sequence verification
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